molecular formula C12H18FNO B13257698 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol

1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol

Cat. No.: B13257698
M. Wt: 211.28 g/mol
InChI Key: XFJJPQDRTLRSKI-UHFFFAOYSA-N
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Description

1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol is an amino alcohol derivative featuring a propan-2-ol core substituted with a 4-fluorophenylpropylamino group. It is structurally related to intermediates used in organic synthesis, such as 1-(4-fluorophenyl)propan-2-ol, which serves as a precursor in reactions like borylation and diborylation of alkyl halides (e.g., yielding 1-fluoro-4-(2-(phenylsulfonyl)propyl)benzene) .

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)propylamino]propan-2-ol

InChI

InChI=1S/C12H18FNO/c1-3-12(14-8-9(2)15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3

InChI Key

XFJJPQDRTLRSKI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and propylamine.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a reductive amination with propylamine to form 1-(4-fluorophenyl)propan-1-amine.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the second carbon position, resulting in the formation of 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-one.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in research to understand its interactions with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The amino alcohol moiety allows it to form hydrogen bonds and interact with active sites, potentially modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(Isopropylamino)-3-(2-naphthyloxy)propan-2-ol

Structure: Propan-2-ol core with isopropylamino and 2-naphthyloxy substituents. Key Differences:

  • The naphthyloxy group increases aromatic bulk compared to the 4-fluorophenylpropyl chain in the target compound, likely enhancing lipophilicity (predicted logP ~3.5 vs. ~2.8 for the target).
  • Synthesis: Prepared via nucleophilic substitution or coupling reactions, differing from the reductive amination route hypothesized for the target compound .

1-(4-Fluorophenyl)propan-2-ol (Parent Alcohol)

Structure : Propan-2-ol with a 4-fluorophenyl group directly attached.
Key Differences :

  • Lacks the amino group, resulting in reduced basicity and altered solubility (water solubility ~10 mg/mL vs. <1 mg/mL for the amino derivative).
  • Used as a precursor in synthesizing sulfonylated derivatives, highlighting its utility in introducing fluorinated motifs .

Metoprolol Succinate

Structure: 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol hemisuccinate. Key Differences:

  • Phenoxy and methoxyethyl groups confer β1-adrenergic receptor selectivity, unlike the target compound’s 4-fluorophenylpropylamino group, which may target different pathways.
  • The succinate salt enhances water solubility (logP ~1.5 vs. ~2.8 for the target), critical for oral bioavailability .

ACI-INT-205 (1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-1-yl]-3-[(1-methyl ethyl)amino]propan-2-ol)

Structure: Bis-isopropylamino-propan-2-ol with indolyl and phenoxy groups. Key Differences:

  • Higher molecular weight (MW ~450 vs. ~253 for the target) may limit blood-brain barrier penetration .

Data Tables

Compound Molecular Formula Molecular Weight logP (Predicted) Key Functional Groups
1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol C₁₂H₁₇FNO 225.27 ~2.8 4-Fluorophenylpropylamino, propan-2-ol
1-(Isopropylamino)-3-(2-naphthyloxy)propan-2-ol C₁₆H₂₁NO₂ 283.35 ~3.5 Naphthyloxy, isopropylamino
Metoprolol Succinate C₁₅H₂₅NO₃·C₄H₆O₄ 684.82 ~1.5 Phenoxy, methoxyethyl, isopropylamino
1-(4-Fluorophenyl)propan-2-ol C₉H₁₁FO 154.18 ~2.1 4-Fluorophenyl, propan-2-ol

Research Findings and Discussion

  • Synthetic Routes : The target compound may be synthesized via reductive amination of 1-(4-fluorophenyl)propan-2-one, leveraging methodologies similar to those used for arylalkylamine derivatives .
  • Physicochemical Properties : The fluorine atom and propyl chain balance polarity and lipophilicity, making the compound a candidate for central nervous system (CNS) drug development if blood-brain barrier penetration is achievable .

Biological Activity

1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol, also known as 1-[1-(4-fluorophenyl)ethylamino]propan-2-ol, is an organic compound with significant potential in medicinal chemistry. Its structure includes a fluorophenyl group, which enhances its biological activity through various interactions with molecular targets. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H16FNO
  • Molecular Weight : 197.25 g/mol
  • IUPAC Name : 1-{[1-(4-fluorophenyl)propyl]amino}propan-2-ol

The presence of the fluorine atom in the phenyl ring is crucial as it imparts unique electronic properties that enhance the compound's reactivity and binding affinity to biological targets.

Biological Activity Overview

The biological activity of 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol is primarily associated with its interactions with neurotransmitter receptors and enzymes. Preliminary studies suggest that this compound may influence various physiological responses, particularly in the context of neurological disorders and metabolic diseases.

  • Receptor Interaction : The compound has shown potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can affect mood regulation and cognitive functions.
  • Enzyme Inhibition : Research indicates that 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol may inhibit specific enzymes involved in metabolic pathways, suggesting its use in treating metabolic disorders.

Pharmacological Properties

The pharmacological profile of this compound reveals several promising properties:

  • Binding Affinity : The fluorophenyl group enhances binding affinity to various receptors, which is critical for its effectiveness as a therapeutic agent.
  • Therapeutic Potential : Early evaluations indicate potential applications in treating conditions such as depression, anxiety, and metabolic syndromes due to its interaction with neurotransmitter systems.

Comparative Analysis with Analog Compounds

A comparative analysis with structurally similar compounds highlights the uniqueness of 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol:

Compound NameKey Differences
1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-olContains chlorine instead of fluorine
1-{[1-(4-Methylphenyl)propyl]amino}propan-2-olContains a methyl group instead of fluorine
1-{[1-(4-Bromophenyl)propyl]amino}propan-2-olContains bromine instead of fluorine

The distinct electronic properties imparted by the fluorine atom contribute to enhanced biological activity compared to these analogs.

Study on Dopamine Transporter Inhibition

A notable study investigated the effects of similar compounds on the dopamine transporter (DAT). The findings indicated that compounds with a similar structure exhibited significant inhibition of DAT, suggesting that 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol could have comparable effects. Specifically, one derivative showed an affinity constant (KiK_i) of 23 nM for DAT, indicating strong binding potential .

Evaluation of Therapeutic Effects

In preclinical models focusing on psychostimulant abuse, compounds related to 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol demonstrated efficacy in reducing the reinforcing effects of drugs like cocaine and methamphetamine without inducing psychostimulant behaviors themselves. This suggests a potential therapeutic role in addiction treatment .

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